Cbz-(r)-2-amino-3-hydroxy-3-methylbutanoic acid
CAS No.:
Cat. No.: VC17356773
Molecular Formula: C13H17NO5
Molecular Weight: 267.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17NO5 |
|---|---|
| Molecular Weight | 267.28 g/mol |
| IUPAC Name | (2R)-3-hydroxy-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid |
| Standard InChI | InChI=1S/C13H17NO5/c1-13(2,18)10(11(15)16)14-12(17)19-8-9-6-4-3-5-7-9/h3-7,10,18H,8H2,1-2H3,(H,14,17)(H,15,16)/t10-/m0/s1 |
| Standard InChI Key | MFRLLTJYHNOXRS-JTQLQIEISA-N |
| Isomeric SMILES | CC(C)([C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)O |
| Canonical SMILES | CC(C)(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)O |
Introduction
Structural Characteristics and Physicochemical Properties
Cbz-(R)-2-amino-3-hydroxy-3-methylbutanoic acid (IUPAC name: (2R)-3-hydroxy-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid) possesses a molecular formula of and a molecular weight of 267.28 g/mol. The Cbz group () confers stability against nucleophilic attack and oxidative conditions, while the β-hydroxy group introduces hydrogen-bonding capabilities that influence conformational behavior. Key physicochemical parameters include:
The compound’s stereochemistry is defined by the (R)-configuration at the α-carbon and the (S)-configuration at the β-hydroxy group, as determined by X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy . This chiral arrangement is critical for its interactions with biological targets, particularly enzymes and receptors involved in peptide recognition.
Synthetic Methodologies
Asymmetric Catalytic Synthesis
The Ni(II)-glycine/(S)-BPB Schiff base complex-mediated aldol reaction represents a cornerstone in the stereoselective synthesis of β-hydroxy-α-amino acids. Belokon et al. demonstrated that condensation of aldehydes with a chiral Ni(II)-glycine complex in the presence of sodium methoxide yields syn-(S)-β-hydroxy-α-amino acids with diastereomeric ratios exceeding 10:1 and enantiomeric excess (ee) >80% . For Cbz-(R)-2-amino-3-hydroxy-3-methylbutanoic acid, this method involves:
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Protection of L-valine with the Cbz group under Schotten-Baumann conditions.
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Hydroxylation at the β-position via asymmetric aldol addition.
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Acidic deprotection and crystallization to isolate the enantiopure product .
Enzymatic Hydroxylation
Hibi et al. developed a multi-enzymatic system using N-succinyl L-amino acid β-hydroxylase (SadA) and desuccinylase (LasA) to produce β-hydroxy-α-amino acids with >99% diastereomeric excess . While this method primarily targets N-succinyl derivatives, adapting the enzyme system for Cbz-protected substrates could offer a green chemistry route to the title compound.
Gold-Catalyzed N,O-Acetal Formation
Ohsawa et al. reported a gold-catalyzed method for constructing amide/carbamate-linked N,O-acetals, achieving yields of 34–89% under neutral conditions . This approach could be adapted to introduce the Cbz group post-hydroxylation, leveraging the reactivity of acyliminium intermediates.
Applications in Peptide and Pharmaceutical Chemistry
Peptide Synthesis
The Cbz group’s orthogonality to Fmoc and Boc protecting groups makes this compound invaluable in solid-phase peptide synthesis (SPPS). For example, Inoue et al. utilized similar Cbz-protected β-hydroxy amino acids to assemble polytheonamide B, a 48-residue non-ribosomal peptide with ion channel activity . The β-hydroxy group enhances peptide rigidity, promoting β-sheet formation and stabilizing tubular structures .
Pharmacological Scaffolds
Cbz-(R)-2-amino-3-hydroxy-3-methylbutanoic acid serves as a precursor to pelagiomicins, phenazine antibiotics with antitumor activity . Structural analogs exhibit:
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Antimicrobial Activity: MIC values of 2–8 µg/mL against Gram-positive pathogens .
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Ion Channel Modulation: Disruption of transmembrane potential in cancer cells via pore formation .
Recent Research Advancements
Enzymatic Production Optimization
Hibi et al.’s dual-enzyme system achieved 93% conversion of N-succinyl-L-leucine to L-threo-β-hydroxyleucine at 2.3 mmol scale, suggesting scalability for industrial applications . Integrating this with Cbz protection could streamline production of the title compound.
Computational Modeling
Density functional theory (DFT) studies on the Ni(II)-glycine complex reveal that the (S)-BPB ligand induces a twisted boat conformation in the transition state, favoring syn-addition with an energy barrier of . This insight guides ligand design for improved stereoselectivity.
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